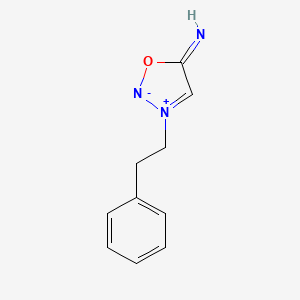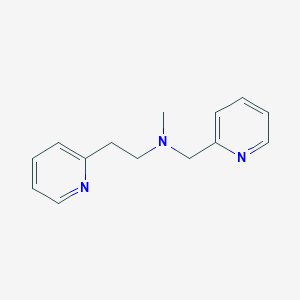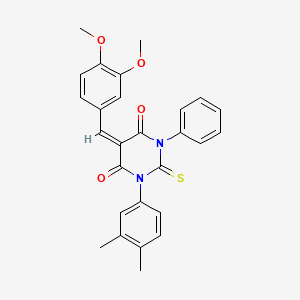
3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-フェニルエチル)-1-オキサ-3-アゾニア-2-アザニドシクロペンテン-3-イミンは、芳香族と複素環要素の両方を含むユニークな構造を持つ複雑な有機化合物です。
2. 製法
合成経路と反応条件
3-(2-フェニルエチル)-1-オキサ-3-アゾニア-2-アザニドシクロペンテン-3-イミンの合成は、通常、容易に入手可能な前駆体から始まる複数の手順を伴います。一般的な合成経路には、次の手順が含まれます。
フェニルエチル基の形成: これは、アルミニウムクロリドなどのルイス酸触媒の存在下で、ベンゼンをエチルクロリドでフリーデル・クラフツアルキル化することにより達成できます。
環化: 次に、フェニルエチル基を環化反応に付して複素環を形成します。これは、通常、水素化ナトリウムやジメチルホルムアミドなどの試薬を使用します。
アゾニアとアザニドシクロペンテン基の導入: これらの基は、通常、アジ化ナトリウムやトリエチルアミンなどの試薬を使用する一連の求核置換反応と脱離反応によって導入されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、規模が大きくなります。連続フローリアクターと自動合成の使用は、生産プロセスにおける効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が、最終生成物の純度を確保するために使用されます。
3. 化学反応解析
反応の種類
3-(2-フェニルエチル)-1-オキサ-3-アゾニア-2-アザニドシクロペンテン-3-イミンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、対応する酸化物を生成します。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができ、還元された誘導体を生成します。
置換: 求核置換反応は一般的であり、ハロゲン原子はアミンやチオールなどの他の求核剤と置き換えることができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 活性炭上のパラジウムを用いた水素ガス。
置換: アジ化ナトリウム、トリエチルアミン、およびさまざまな求核剤。
生成される主要な生成物
これらの反応から生成される主要な生成物には、酸化誘導体、還元体、およびさまざまな官能基を持つ置換化合物が含まれます。
4. 科学研究への応用
3-(2-フェニルエチル)-1-オキサ-3-アゾニア-2-アザニドシクロペンテン-3-イミンは、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性と抗がん性を持つ生物活性化合物としての可能性について調査されています。
医学: 特に神経疾患の治療における潜在的な治療効果について調査されています。
工業: 特定の電子特性と光学特性を持つ先端材料の開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylethyl Group: This can be achieved through the Friedel-Crafts alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The phenylethyl group is then subjected to cyclization reactions to form the heterocyclic ring. This often involves the use of reagents like sodium hydride and dimethylformamide.
Introduction of the Azonia and Azanidacyclopentene Groups: These groups are introduced through a series of nucleophilic substitution and elimination reactions, often using reagents like sodium azide and triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide, triethylamine, and various nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
科学的研究の応用
3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
3-(2-フェニルエチル)-1-オキサ-3-アゾニア-2-アザニドシクロペンテン-3-イミンの作用機序は、特定の分子標的と経路との相互作用に関与しています。
分子標的: この化合物は、酵素や受容体に結合してその活性を調節することができます。
関与する経路: 細胞の増殖、アポトーシス、炎症に関連するシグナル伝達経路に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
2-フェニルエチルアミン: 複素環要素を欠いているが、類似の構造的特徴を持つより単純なアナログです。
フェノキシアセトアミド誘導体: 類似の芳香族とアミド官能基を持つ化合物。
フェンタニルアナログ: 類似のフェニルエチル基を持つが、薬理学的特性が異なる化合物。
独自性
3-(2-フェニルエチル)-1-オキサ-3-アゾニア-2-アザニドシクロペンテン-3-イミンは、芳香族と複素環要素の組み合わせにより、アナログと比較して独特の化学反応性と生物活性を示します。
類似化合物との比較
Similar Compounds
2-Phenylethylamine: A simpler analog with similar structural features but lacking the heterocyclic elements.
Phenoxyacetamide Derivatives: Compounds with similar aromatic and amide functionalities.
Fentanyl Analogs: Compounds with similar phenylethyl groups but different pharmacological properties.
Uniqueness
3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine is unique due to its combination of aromatic and heterocyclic elements, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
3-(2-phenylethyl)-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine |
InChI |
InChI=1S/C10H11N3O/c11-10-8-13(12-14-10)7-6-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |
InChIキー |
KLVFZOBIIFQANC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC[N+]2=CC(=N)O[N-]2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Phenylacetyl)amino]phenyl 4-heptylbenzoate](/img/structure/B11108736.png)
![4-(Azepan-1-yl)-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B11108742.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11108745.png)
![2-{[(E)-(4-fluorophenyl)methylidene]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11108751.png)
![Benzaldehyde, 4-pentyloxy-, [6-(1-piperidyl)pyrimidin-4-yl]hydrazone](/img/structure/B11108754.png)
acetyl}hydrazinylidene)-N-propylbutanamide](/img/structure/B11108764.png)
![N-(4-{[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide](/img/structure/B11108766.png)
![N-(4-bromophenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B11108774.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11108782.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11108788.png)
![2-ethoxy-6-iodo-4-{(Z)-[2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11108790.png)

![(1S,2S,3aR)-2-phenyl-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11108804.png)
